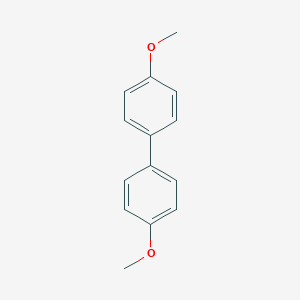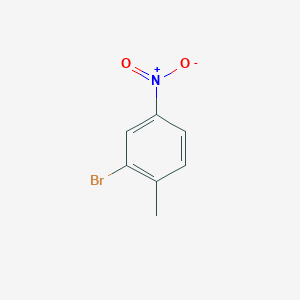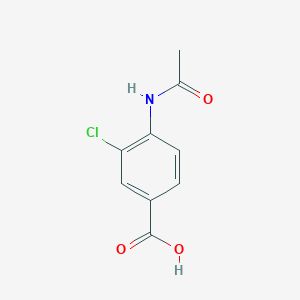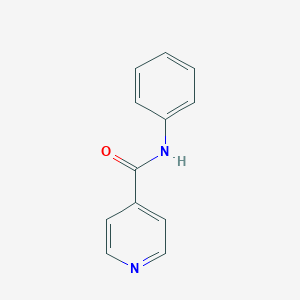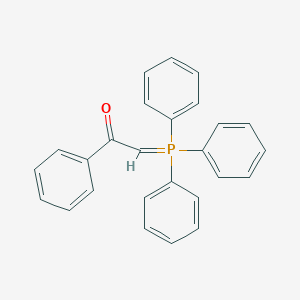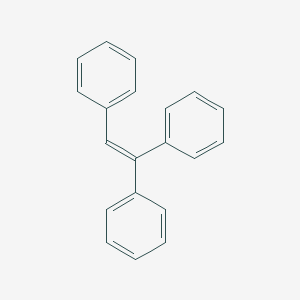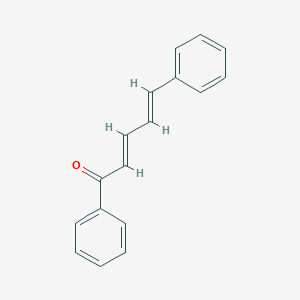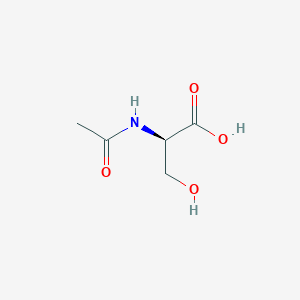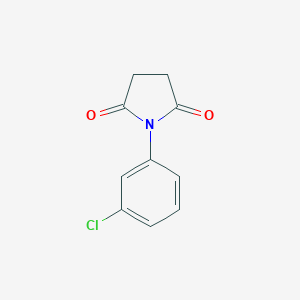![molecular formula C14H14O2S2 B188891 (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol CAS No. 35190-71-7](/img/structure/B188891.png)
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol
Overview
Description
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol, also known as HMPPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to increase the production of reactive oxygen species (ROS), leading to the activation of the mitochondrial pathway and subsequent apoptosis. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the NF-κB signaling pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have antioxidant properties, with studies showing its ability to scavenge free radicals and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol. Firstly, further studies are needed to investigate the potential of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol as an anti-cancer agent, including its efficacy in different types of cancer and its potential as a combination therapy with other anti-cancer drugs. Secondly, the anti-inflammatory and antioxidant properties of (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol need to be further investigated to determine its potential as a treatment for various inflammatory and oxidative stress-related diseases. Lastly, the development of more efficient synthesis methods for (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol may improve its bioavailability and efficacy, making it a more viable candidate for drug development.
Scientific Research Applications
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has shown promising results in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol induces apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, (2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
35190-71-7 |
|---|---|
Product Name |
(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol |
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[2-[[2-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |
InChI |
InChI=1S/C14H14O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
InChI Key |
GBCUGUWBYDCGFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SSC2=CC=CC=C2CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



